![molecular formula C15H11ClF3NO2S B2443949 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 694521-38-5](/img/structure/B2443949.png)

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

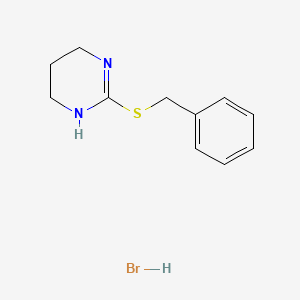

“2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide” is a compound of significant interest to the scientific community. It has a linear formula of C15H11ClF3NOS and a molecular weight of 345.773 .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3, a boiling point of 489.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 75.6±3.0 kJ/mol and a flash point of 249.7±27.3 °C .

Applications De Recherche Scientifique

Vibrational Spectroscopic Signatures and Molecular Interactions

Research conducted by Jenepha Mary et al. (2022) delves into the vibrational spectroscopic signatures of a closely related molecule, examining its characteristics via Raman and Fourier transform infrared spectroscopy. This study emphasizes the molecule's geometric equilibrium, hydrogen bonding, and stereo-electronic interactions, providing a foundation for understanding how such compounds' molecular structure influences their stability and interactions. Notably, the study explores intramolecular and intermolecular contacts, offering insights into how these interactions contribute to the compound's potential pharmacological applications, particularly against viral targets, through in-silico docking analysis (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Antimicrobial Properties

Lahtinen et al. (2014) have synthesized sulfanilamide derivatives, providing a comprehensive study on their crystal structures, thermal properties, and antimicrobial activities. Although not directly related to the exact chemical , this research outlines a valuable approach to synthesizing and characterizing similar compounds. Their findings on the antibacterial and antifungal screenings offer a methodological blueprint for assessing such compounds' biological activities, highlighting the importance of structural variations in determining their effectiveness against microbial strains (Lahtinen et al., 2014).

Antibacterial and Anti-enzymatic Potential

Nafeesa et al. (2017) have designed and synthesized a series of N-substituted derivatives, including 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluated for their antibacterial and anti-enzymatic potentials. This study underscores the compound's inhibitory activities against gram-negative bacterial strains and low potential against lipoxygenase (LOX) enzyme, providing a glimpse into its therapeutic potential and pharmacokinetic properties. The research also emphasizes the importance of the molecular design and substitution patterns in enhancing biological activity and reducing cytotoxicity (Nafeesa et al., 2017).

Pharmaceutical and Biological Screening

Another significant area of research is the synthesis and pharmacological evaluation of different derivatives, including acetamide derivatives, for their potential antibacterial, hemolytic, and thrombolytic activities. Studies like those conducted by Aziz-Ur-Rehman et al. (2020) highlight the synthesis of closely related compounds and their screening for biological activities, offering valuable data on their efficacy and safety profiles. Such research provides critical insights into developing new therapeutic agents based on acetamide derivatives, emphasizing the need for detailed synthesis, characterization, and biological activity evaluation (Aziz-Ur-Rehman et al., 2020).

Mécanisme D'action

Mode of Action

Based on the structural similarity to other compounds, it can be inferred that the compound might form electron donor-acceptor (eda) complexes with certain proteins or enzymes . This could lead to an intramolecular single electron transfer (SET) reaction, potentially altering the function of the target .

Result of Action

Based on the structural similarity to other compounds, it can be inferred that the compound might have potential antimicrobial or antiproliferative effects . More research is needed to confirm these effects and understand their implications.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO2S/c16-10-1-7-13(8-2-10)23-9-14(21)20-11-3-5-12(6-4-11)22-15(17,18)19/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXJIPSLNBZCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2443866.png)

![[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2443872.png)

![(2E)-3-[(4-iodophenyl)amino]-1-(naphthalen-2-yl)prop-2-en-1-one](/img/structure/B2443873.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2443874.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2443881.png)

![3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2443887.png)

![1-(prop-2-yn-1-yl)-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2443888.png)

![3-(Azetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2443889.png)